

An In-depth Technical Guide to 2-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-4-methylpentan-1-ol**

Cat. No.: **B1200053**

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Ethyl-4-methylpentan-1-ol**, a branched-chain primary alcohol. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and analytical methods.

Introduction

2-Ethyl-4-methylpentan-1-ol, also known as 2-ethylisohexanol, is a primary alcohol with the chemical formula C₈H₁₈O.[1][2] It belongs to the class of organic compounds known as primary alcohols, which are characterized by a primary alcohol functional group with the general structure R-CH₂OH.[1][3] This compound has been detected in some foods, such as anatidae (ducks, geese, swans), chickens, and domestic pigs.[1][3] While its primary application appears to be as a volatile chemical marker and in organic synthesis, its unique branched structure lends it interesting solubility characteristics.[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Ethyl-4-methylpentan-1-ol** is presented below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

Table 1: Physical and Chemical Properties of **2-Ethyl-4-methylpentan-1-ol**

Property	Value	Source
Molecular Formula	C8H18O	[2] [6] [7]
Molecular Weight	130.23 g/mol	[7]
CAS Registry Number	106-67-2	[1] [4]
IUPAC Name	2-ethyl-4-methylpentan-1-ol	[1] [7]
Synonyms	2-Ethyl-4-methylpentanol, 2-Ethylisohexanol	[1] [2]
Appearance	Colorless Liquid/Oil	[2] [4]
Boiling Point	171.00 to 172.00 °C @ 760.00 mm Hg (est)	[1] [8]
	176.5°C	[4]
	171.3 ± 8.0 °C at 760 mmHg	[6]
Melting Point	-61.15°C (estimate)	[4]
Density	0.8260 g/cm³	[4]
	0.8 ± 0.1 g/cm³	[6]
Refractive Index	1.4270	[4]
	1.424	[6]
Water Solubility	1594 mg/L @ 25 °C (est)	[1] [9]
	1.82 g/L	[1]
LogP (o/w)	1.812 (est)	[1] [8]
	2.63	[6]
Flash Point	191.00 °F (88.10 °C) (est)	[8]
	64.2 ± 8.7 °C	[6]
Vapor Pressure	0.061000 mmHg @ 25.00 °C (est)	[8]

0.4 ± 0.7 mmHg at 25°C

[6]

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Ethyl-4-methylpentan-1-ol** are not readily available in the surveyed literature. However, a common application of this alcohol is as a starting material for the synthesis of 2-Ethyl-4-methylpentanal via oxidation. The following protocol is adapted from general methods for the oxidation of primary alcohols.

3.1. Synthesis of 2-Ethyl-4-methylpentanal via Oxidation of **2-Ethyl-4-methylpentan-1-ol**

This procedure involves the oxidation of **2-Ethyl-4-methylpentan-1-ol** using Pyridinium chlorochromate (PCC) as a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[10]

Materials:

- **2-Ethyl-4-methylpentan-1-ol**
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Diethyl ether
- Saturated aqueous solution of sodium bicarbonate
- Brine

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve **2-Ethyl-4-methylpentan-1-ol** in anhydrous DCM in a round-bottom flask.

- Add PCC to the solution in one portion while stirring.
- Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and wash them with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Ethyl-4-methylpentanal.[\[10\]](#)
- Further purification can be achieved by distillation or column chromatography.

Analytical Methods

The characterization and purity assessment of **2-Ethyl-4-methylpentan-1-ol** and its derivatives can be performed using various analytical techniques.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile compounds like **2-Ethyl-4-methylpentan-1-ol**.

Illustrative GC-MS Conditions:

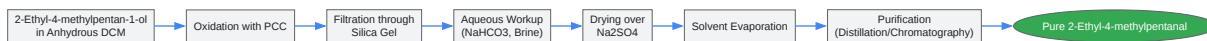
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 μ m), is suitable.[\[10\]](#)
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[\[10\]](#)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[10\]](#)

- Injector Temperature: 250 °C.[11]
- MS Ion Source Temperature: 230 °C.[10]
- MS Quadrupole Temperature: 150 °C.[10]
- Scan Range: m/z 40-400.[10]

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane. Inject a 1 μ L aliquot into the GC-MS system.[10]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1 H NMR and 13 C NMR spectroscopy are essential for the structural elucidation of **2-Ethyl-4-methylpentan-1-ol**. Spectral data for this compound is available in various chemical databases.[12]


4.3. Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethyl-4-methylpentan-1-ol** will exhibit characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Ethyl-4-methylpentanal from **2-Ethyl-4-methylpentan-1-ol**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for 2-Ethyl-4-methylpentanal.

Conclusion

While the historical details of the discovery of **2-Ethyl-4-methylpentan-1-ol** are not prominently documented, its physicochemical properties and role as a synthetic intermediate are well-established. This guide provides essential technical information for professionals working with this compound, from its fundamental properties to its application in organic synthesis and the analytical methods for its characterization. The provided experimental protocol for its conversion to 2-Ethyl-4-methylpentanal highlights a key utility of this branched-chain alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]
- 2. 2-Ethyl-4-methylpentanol | CymitQuimica [cymitquimica.com]
- 3. Showing Compound 2-Ethyl-4-methyl-1-pentanol (FDB111653) - FooDB [foodb.ca]
- 4. 2-ethyl-4-methylpentan-1-ol CAS#: 106-67-2 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Ethyl-4-methyl-1-pentanol | CAS#:106-67-2 | Chemsric [chemsric.com]
- 7. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-ethyl-4-methyl-1-pentanol, 106-67-2 [thegoodscentscompany.com]
- 9. 2-ethyl-4-methyl-1-pentanol [flavscents.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-ethyl-4-methylpentan-1-ol (106-67-2) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethyl-4-methylpentan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200053#discovery-and-history-of-2-ethyl-4-methylpentan-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com